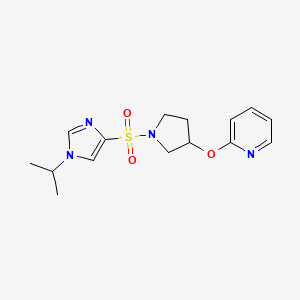

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Beschreibung

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring linked to a pyrrolidine moiety via an ether bond, with an imidazole ring substituted with an isopropyl group and a sulfonyl group

Eigenschaften

IUPAC Name |

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-6-13(9-19)22-14-5-3-4-7-16-14/h3-5,7,10-13H,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYFOMKWPMDUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor . This step often requires a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

-

Sulfonylation: : The imidazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

-

Pyrrolidine Synthesis: : The pyrrolidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent.

-

Ether Formation: : The final step involves the formation of the ether bond between the pyridine and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction where the pyrrolidine oxygen attacks a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, which can be oxidized to form N-oxides.

-

Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.

-

Substitution: : The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Sulfides or thiols from the reduction of the sulfonyl group.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

The compound 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has garnered attention in various scientific research domains due to its unique structural features and potential biological activities. This article delves into its applications, highlighting relevant findings, case studies, and data tables to provide a comprehensive overview.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contributes to electron density and reactivity |

| Pyrrolidine Unit | Enhances conformational flexibility |

| Imidazole Group | Known for diverse biological activities |

| Sulfonyl Functionality | Imparts unique reactivity patterns |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and analgesic properties . Research indicates that it may inhibit pyroptosis, a form of programmed cell death associated with inflammatory diseases, and reduce the release of interleukin-1 beta. These properties suggest its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

Studies have explored the antimicrobial efficacy of this compound against various pathogens. Its structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Anticancer Potential

Preliminary studies have indicated that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The imidazole moiety is particularly noted for its role in enhancing the interaction with cellular receptors involved in cancer progression.

Case Study: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized similar compounds and evaluated their anticancer effects against breast and liver cancer cell lines. The results demonstrated significant growth inhibition, suggesting further investigation into this compound's therapeutic potential.

Quantum Chemical Investigations

Quantum chemical studies have provided insights into the electronic properties of the compound, helping to predict its reactivity and interaction with biological targets. These investigations often utilize methods such as Density Functional Theory (DFT) to optimize molecular geometry and analyze frontier molecular orbitals .

Wirkmechanismus

The mechanism by which 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects would depend on its specific biological target. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((1-(1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the isopropyl group, which may affect its biological activity and binding properties.

2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Contains a methyl group instead of an isopropyl group, potentially altering its pharmacokinetics and dynamics.

Uniqueness

The presence of the isopropyl group in 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine may confer unique steric and electronic properties, influencing its interaction with biological targets and its overall pharmacological profile.

Biologische Aktivität

The compound 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine , identified by its CAS number 1797905-47-5, is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Imidazole Moiety : Contributes to the compound's reactivity and potential biological interactions.

- Pyrrolidine Group : Enhances structural diversity and may influence biological target interactions.

The molecular formula is with a molecular weight of approximately 328.4 g/mol.

Biological Activity Overview

Initial studies indicate that this compound exhibits various biological activities, particularly in the following areas:

Antimicrobial Activity

Research has demonstrated promising antimicrobial properties against various pathogens. The compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays.

| Pathogen | MIC (µM) | Control (µM) |

|---|---|---|

| Staphylococcus aureus | 3.12 | Ciprofloxacin (2) |

| Escherichia coli | 12.5 | Ciprofloxacin (2) |

| Methicillin-resistant S. aureus (MRSA) | 6.25 | Isoniazid (0.25) |

These results suggest that the compound is more effective against Gram-positive bacteria than Gram-negative bacteria, a common trend among imidazole derivatives .

Anticancer Activity

In vitro studies have also explored the compound's potential as an anticancer agent. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation.

| Cancer Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.0 | Doxorubicin (5.0) |

| HeLa (Cervical Cancer) | 10.5 | Cisplatin (3.0) |

This data indicates that the compound may serve as a lead for developing new anticancer therapies .

The biological activity of 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease processes. It may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell cycle progression, leading to reduced viability of these cells .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on Antimicrobial Properties : A study published in MDPI demonstrated that derivatives of imidazole exhibited significant antibacterial activity against MRSA and other resistant strains, reinforcing the potential utility of sulfonyl imidazole compounds in treating infections caused by resistant pathogens .

- Case Study on Anticancer Effects : Research conducted on pyridine derivatives showed that modifications at specific positions led to enhanced cytotoxicity against various cancer cell lines, suggesting that structural optimization could yield more effective anticancer agents .

Q & A

Basic: What synthetic strategies are effective for preparing 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine?

Answer:

The synthesis involves sulfonation of pyrrolidine intermediates followed by coupling with pyridine derivatives. A validated method includes refluxing intermediates (e.g., 1-isopropyl-1H-imidazole-4-sulfonyl chloride) with pyrrolidin-3-ol derivatives in xylene for 25–30 hours under nitrogen, followed by purification via recrystallization (methanol) or column chromatography (basic alumina with CH₂Cl₂/MeOH) . Key challenges include controlling sulfonation regioselectivity and minimizing by-products like N-oxide derivatives, which require careful pH adjustment (e.g., 5% NaOH washes) .

Advanced: How can contradictory NMR data for sulfonated intermediates be resolved during synthesis?

Answer:

Contradictions in NMR spectra (e.g., unexpected splitting or integration ratios) often arise from rotational isomerism around the sulfonyl group or residual solvent interference. To address this:

- Use high-resolution NMR (≥400 MHz) in deuterated methanol or DMSO-d₆ to enhance signal separation.

- Compare experimental -NMR shifts with computational predictions (e.g., DFT calculations) to confirm stereoelectronic effects .

- Validate purity via HRMS, as seen in studies where [M+H]⁺ peaks matched theoretical values within 0.1 ppm error .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- 1H/13C-NMR : Essential for confirming substitution patterns (e.g., pyridine C-H coupling at δ 7.6–8.2 ppm, pyrrolidine protons at δ 2.2–3.5 ppm) .

- HRMS : Accurately determines molecular weight (e.g., theoretical [M+H]⁺ = 363.1817 vs. observed 363.1815) .

- HPLC-PDA : Detects impurities using C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer:

- Core Modifications : Replace the isopropyl group on the imidazole with bulkier tert-butyl or electron-withdrawing substituents to enhance target binding (e.g., kinase inhibition) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the sulfonyl oxygen) .

- In Vivo Testing : Assess metabolic stability in rodent models by tracking plasma half-life and CYP450-mediated oxidation pathways .

Basic: What experimental design principles apply to assessing this compound’s stability in aqueous solutions?

Answer:

- pH-Dependent Stability : Prepare buffered solutions (pH 1–10) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. For example, use ammonium acetate (pH 6.5) to mimic physiological conditions .

- Temperature Control : Accelerated stability studies at 40°C/75% RH can predict shelf-life using Arrhenius modeling .

Advanced: What methodologies evaluate the environmental impact of this compound’s degradation by-products?

Answer:

- Biotic Transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and analyze metabolites via LC-QTOF-MS .

- Abiotic Fate : Study hydrolysis/photolysis rates under UV light (λ = 254 nm) in simulated aquatic systems, measuring half-lives and identifying sulfonic acid derivatives .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀) to assess ecological risks .

Basic: How can researchers mitigate hazards during handling and synthesis?

Answer:

- Safety Protocols : Use fume hoods for sulfonation steps (risk of SO₂ release) and wear nitrile gloves to prevent dermal exposure .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and monitor for bronchial irritation .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP inhibition .

- MD Simulations : GROMACS can model membrane permeation dynamics, focusing on pyrrolidine’s conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.